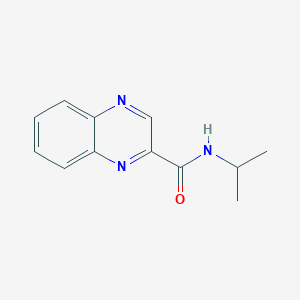

N-(propan-2-yl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-propan-2-ylquinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8(2)14-12(16)11-7-13-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMCICTVYJFZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Ethyl Quinoxaline-2-carboxylate

Ethyl quinoxaline-2-carboxylate serves as a common starting material. Hydrolysis under alkaline conditions (e.g., NaOH in ethanol/water) yields the carboxylic acid derivative. For instance, reports a 94% yield via saponification using potassium carbonate, followed by acidification. This method is favored for its simplicity and high purity output, though it requires stringent pH control to prevent decarboxylation.

Direct Cyclization and Functionalization

Alternative routes involve cyclization of substituted phenylenediamines with glyoxal derivatives. For example, naphthalene-2,3-diamine reacts with methylglyoxal in tetrahydrofuran (THF) to form 2-methylquinoxaline, which is subsequently oxidized using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) to yield quinoxaline-2-carboxylic acid. This method, while efficient, demands careful handling of oxidizing agents and generates stoichiometric waste.

Amidation Methods for this compound

Propylphosphonic Anhydride (T3P)-Mediated Coupling

T3P, a cyclic propylphosphonic anhydride, is a highly efficient coupling agent for amide bond formation. In, quinoxaline-2-carboxylic acid reacts with isopropylamine in the presence of T3P (50% solution in ethyl acetate) and a base such as triethylamine (Et₃N). The reaction proceeds at room temperature for 4 hours, achieving an 87% yield (Scheme 2). Key advantages include mild conditions and minimal racemization, though T3P’s moisture sensitivity necessitates anhydrous handling.

Reaction Conditions

HATU/DIPEA-Promoted Amidation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) paired with N,N-diisopropylethylamine (DIPEA) is another robust method. As detailed in, this approach involves activating the carboxylic acid with HATU, followed by nucleophilic attack from isopropylamine. A representative procedure from reports stirring the reactants in dimethylformamide (DMF) at 50°C for 16 hours, yielding 85–90% product after reverse-phase HPLC purification. While HATU offers excellent reactivity, its cost and hygroscopic nature limit large-scale applications.

Optimized Protocol

Phosphorus Oxychloride (POCl₃) Activation

A traditional method employs POCl₃ to activate the carboxylic acid as an acyl chloride intermediate. In, quinoxaline-2-carboxylic acid is treated with POCl₃ and pyridine at room temperature, generating the reactive species in situ. Subsequent addition of isopropylamine affords the target amide in 78% yield after 4 hours (Scheme 3). This route is cost-effective but requires corrosive reagents and generates acidic byproducts.

Key Steps

-

Activation : Quinoxaline-2-carboxylic acid + POCl₃ → Acyl chloride

-

Amidation : Acyl chloride + isopropylamine → this compound

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects

Stoichiometric Considerations

Excess amine (1.2–1.5 equiv) ensures complete conversion, while coupling agents like T3P or HATU are typically used in 1.1–4.0 equiv ratios to drive the reaction.

Comparative Analysis of Synthetic Routes

Key Findings :

-

T3P balances yield and practicality for lab-scale synthesis.

-

HATU achieves the highest yields but is less economical.

-

POCl₃ remains viable for industrial applications despite lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield quinoxaline-2-carboxamide derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, quinoxaline-2-carboxamide derivatives, and various substituted quinoxalines .

Scientific Research Applications

Pharmacological Activities

-

Anticancer Activity :

- Quinoxaline derivatives exhibit promising anticancer properties. Studies have shown that structural modifications can significantly impact their growth inhibition against various cancer cell lines. For instance, compounds with specific substituents demonstrated higher potency against melanoma and colon carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation .

- The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups tend to increase the anticancer activity of these compounds .

-

Antimicrobial Properties :

- N-(propan-2-yl)quinoxaline-2-carboxamide has been evaluated for its antibacterial and antifungal activities. Quinoxaline derivatives have shown effectiveness against Gram-positive bacteria and fungi, making them potential candidates for developing new antibiotics .

- The antimicrobial mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

- Antidiabetic Effects :

-

Neuroprotective Effects :

- Research indicates that certain quinoxaline derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Table 1: Summary of Biological Activities of Quinoxaline Derivatives

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s ability to modulate oxidative stress and inflammation also contributes to its pharmacological effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Amide coupling under mild conditions (e.g., room temperature in DMF) is a common strategy, though yields vary significantly (24–59%) .

- Radioiodination via destannylation achieves moderate yields (52–68%) with high radiochemical purity, highlighting the feasibility of isotopic labeling for imaging applications .

Table 3: Pharmacological Profiles of Quinoxaline Carboxamides

Key Observations :

- Aryl-substituted analogs (e.g., 4i, QCM-4) demonstrate robust antidepressant activity in animal models, likely via 5-HT3 receptor antagonism .

- The target compound’s isopropyl group may favor CNS penetration but could reduce receptor affinity compared to aromatic substituents.

- Radioiodinated derivatives exemplify the versatility of quinoxaline carboxamides in diagnostic applications .

Biological Activity

N-(propan-2-yl)quinoxaline-2-carboxamide, a derivative of quinoxaline, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and neuropharmacological effects, supported by structure-activity relationship (SAR) studies and relevant case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these compounds often hinges on their chemical structure, particularly the substituents on the quinoxaline ring .

Anticancer Activity

Mechanisms of Action:

this compound has shown promising anticancer activity across various cancer cell lines. The compound's efficacy is often evaluated through its ability to inhibit cell proliferation and induce apoptosis. For instance, studies have demonstrated that quinoxaline derivatives can inhibit the growth of melanoma and breast cancer cells with IC50 values in the low micromolar range .

Case Studies:

- Melanoma Cell Lines: A study reported that certain quinoxaline derivatives inhibited melanoma cell lines with significant growth inhibition percentages. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

- Breast Cancer: Another investigation highlighted that specific quinoxaline derivatives showed notable activity against MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

Antibacterial Properties:

Quinoxaline derivatives have also been evaluated for their antibacterial properties. This compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | |

| Quinoxaline 1,4-di-N-Oxides | Mycobacterium tuberculosis | 4 | |

| Quinoxaline derivatives | Escherichia coli | 16 |

Neuropharmacological Effects

Antidepressant and Anxiolytic Activities:

Recent research has explored the neuropharmacological potential of quinoxaline derivatives, particularly their antidepressant and anxiolytic effects. This compound has been investigated as a potential treatment for anxiety and depression by acting as a 5-HT3 receptor antagonist .

Case Study Findings:

In preclinical models, this compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, indicating its potential utility in treating mood disorders . Furthermore, it was effective in reducing anxiety-like behavior in elevated plus maze tests.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives reveals critical insights into how structural modifications influence biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(propan-2-yl)quinoxaline-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between quinoxaline-2-carbonyl chloride and propan-2-amine derivatives. For example, describes a similar procedure using o-toluidine and quinoxaline-2-carbonyl chloride, yielding 39% product under anhydrous conditions. To optimize yields, researchers should:

- Use high-purity reagents and dry solvents (e.g., THF or DCM) to minimize side reactions.

- Employ coupling agents like HATU or DCC to enhance reaction efficiency.

- Monitor reaction progress via TLC or LC-MS to identify optimal quenching times .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinoxaline) and isopropyl group resonances (δ 1.2–1.4 ppm for CH3 and δ 3.9–4.1 ppm for CH) ().

- HRMS : Accurate mass analysis (e.g., MH+ ion) verifies molecular formula ().

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software ( ) is recommended, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What safety precautions are critical when handling quinoxaline-derived compounds?

- Methodological Answer : While direct data on this compound is limited, and highlight hazards for related quinoxaline-2-carboxaldehyde:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B).

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing, which may spread contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

- Substituent Variation : Modify the isopropyl group (e.g., cyclopropyl or tert-butyl) to enhance target binding or metabolic stability.

- Bioisosteric Replacement : Replace the quinoxaline core with pyridopyrazine to reduce off-target effects.

- In Silico Modeling : Use tools like AutoDock to predict binding affinities to targets (e.g., SIRT1 in ) before synthesis .

Q. What experimental approaches resolve contradictions in reported biological activities of quinoxaline-2-carboxamide analogs?

- Methodological Answer : Discrepancies in activity data (e.g., antimycobacterial vs. anticancer effects in and ) require:

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain divergent results.

- Target Validation : CRISPR/Cas9 knockout models confirm if observed effects are target-specific .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Crystallization difficulties (e.g., polymorphism or twinning) are common in aromatic carboxamides. and recommend:

- Solvent Screening : Test binary mixtures (e.g., DMSO/water or ethanol/ethyl acetate) to induce slow nucleation.

- Temperature Gradients : Use controlled cooling (0.1°C/min) to improve crystal quality.

- Data Collection : For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement to resolve overlapping reflections .

Q. How do computational methods enhance the design of this compound-based inhibitors?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with SIRT1) to identify critical binding residues.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability).

- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications, reducing trial-and-error synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.